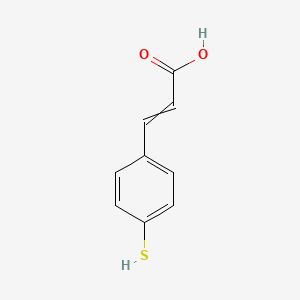

3-(4-sulfanylphenyl)prop-2-enoic Acid

Descripción

3-(4-Sulfanylphenyl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative featuring a phenyl ring substituted with a sulfanyl (-SH) group at the para position.

Propiedades

IUPAC Name |

3-(4-sulfanylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c10-9(11)6-3-7-1-4-8(12)5-2-7/h1-6,12H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKXZKKNPSNVQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-sulfanylphenyl)prop-2-enoic acid typically involves the reaction of 4-mercaptobenzoic acid with acrylonitrile under basic conditions, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a disulfide bond.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Disulfide derivatives.

Reduction: Thiol derivatives.

Substitution: Alkylated or acylated products.

Aplicaciones Científicas De Investigación

3-(4-sulfanylphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a chelating agent.

Biology: Studied for its role in preventing cystine stone formation.

Industry: Employed in the production of various pharmaceuticals and as an intermediate in chemical manufacturing.

Mecanismo De Acción

The primary mechanism of action of 3-(4-sulfanylphenyl)prop-2-enoic acid involves its thiol group, which binds to cystine in the urine, forming a soluble complex that prevents the formation of cystine stones. This chelation process reduces the concentration of free cystine, thereby mitigating the risk of stone formation.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

The following analysis compares 3-(4-sulfanylphenyl)prop-2-enoic acid with structurally similar compounds, focusing on substituent effects, physicochemical properties, and applications.

2.1. Substituent Effects on Acidity and Reactivity

- Acidity: Electron-withdrawing groups (e.g., sulfonamide, bromobenzoyl) lower the pKa of the propenoic acid by stabilizing the conjugate base. The sulfanyl group (-SH) is less electron-withdrawing than sulfonamide (-SO₂NH₂), resulting in a higher pKa (~4.5 vs. ~3.0) .

- Reactivity : The thiol group in the target compound undergoes oxidation to disulfides, whereas brominated analogues (e.g., 4-bromobenzoyl) participate in nucleophilic aromatic substitution .

2.2. Solubility and Stability

- Solubility : Sulfamoyl and hydroxy/methoxy substituents enhance solubility in polar solvents compared to the less polar thiol group .

- Stability : Thiol-containing compounds require inert storage to prevent oxidation, whereas sulfonamide derivatives are more stable .

Key Research Findings

- Synthetic Utility: Thiolated propenoic acids serve as intermediates in organosulfur chemistry, enabling Michael additions or polymer synthesis .

- Structural Insights: X-ray studies of analogues (e.g., ferulic acid) reveal planar geometries favoring conjugation between the phenyl and propenoic acid groups .

- Pharmacological Potential: Sulfamoyl derivatives show promise in drug design due to their high binding affinity to enzymes, whereas thiolated compounds are underexplored .

Actividad Biológica

3-(4-Sulfanylphenyl)prop-2-enoic acid, also known as 4-mercaptocinnamic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₉H₈O₂S

- Molecular Weight : 180.23 g/mol

The presence of the sulfanyl (-SH) group is crucial, as it enhances the compound's reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Preliminary studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

2. Antiviral Properties

In addition to its antibacterial effects, this compound has demonstrated antiviral activity. Studies have indicated that it can inhibit viral replication in vitro, although the specific mechanisms remain to be fully elucidated. This property positions it as a candidate for further investigation in antiviral drug development.

3. Enzyme Inhibition

The sulfanyl group is known to interact with specific enzymes, potentially acting as an enzyme inhibitor. Research suggests that this compound may inhibit enzymes involved in fatty acid metabolism and cell proliferation, which could have implications for cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity.

- Modulation of Signaling Pathways : By interacting with key enzymes and receptors, this compound may influence various biochemical pathways involved in disease processes.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with commercially available phenolic compounds.

- Reagents : Common reagents include thiol compounds and coupling agents.

- Conditions : Reactions are often conducted under acidic or basic conditions to facilitate the formation of the desired product.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Applications in Medicine

Given its diverse biological activities, this compound has potential applications in:

- Antibiotic Development : As a lead compound for new antibiotics targeting resistant bacterial strains.

- Antiviral Drug Design : For developing treatments against viral infections.

- Cancer Therapy : As an enzyme inhibitor that may disrupt cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.